15(S)-Latanoprostene Bunod 15(S)-Latanoprostene Bunod
Brand Name: Vulcanchem
CAS No.: 2099033-64-2
VCID: VC17993698
InChI: InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1
SMILES:
Molecular Formula: C27H41NO8
Molecular Weight: 507.6 g/mol

15(S)-Latanoprostene Bunod

CAS No.: 2099033-64-2

Cat. No.: VC17993698

Molecular Formula: C27H41NO8

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

15(S)-Latanoprostene Bunod - 2099033-64-2

Specification

CAS No. 2099033-64-2
Molecular Formula C27H41NO8
Molecular Weight 507.6 g/mol
IUPAC Name 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1
Standard InChI Key LOVMMUBRQUFEAH-HYQLKQNJSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@@H](CCC2=CC=CC=C2)O)O
Canonical SMILES C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

15(S)-Latanoprostene Bunod (C27H41NO8) is a synthetic prostaglandin derivative with a molecular weight of 507.6 g/mol . The structure features five chiral centers and a 4-(nitrooxy)butyl ester group that enables NO release upon hydrolysis (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number2099033-64-2
Molecular FormulaC27H41NO8
IUPAC Name4-(Nitrooxy)butyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
UNIIV8ZHT435TH
ChEMBL IDCHEMBL4759417

The nitrooxy moiety undergoes enzymatic cleavage in ocular tissues, yielding latanoprost acid (prostaglandin component) and 1,4-butanediol mononitrate (NO donor) .

Mechanism of Action

Prostaglandin-Mediated Uveoscleral Outflow

Latanoprost acid activates FP prostanoid receptors, upregulating matrix metalloproteinases (MMP-1, MMP-3, MMP-9) in ciliary muscle. This remodels extracellular matrix components, increasing aqueous humor drainage through the uveoscleral pathway .

Nitric Oxide-Induced Trabecular Meshwork Relaxation

NO activates soluble guanylate cyclase (sGC), elevating cyclic guanosine monophosphate (cGMP) levels. cGMP reduces actin stress fiber formation and myosin light chain phosphorylation in trabecular meshwork cells, decreasing outflow resistance by 23-37% in preclinical models .

Key Pharmacodynamic Findings:

  • Synergistic 48% greater trabecular outflow facility vs. latanoprost alone in human trabecular meshwork cells (p < 0.05) .

  • 32% IOP reduction in FP receptor knockout mice, confirming NO-dependent efficacy .

Clinical Efficacy

Phase III Trial Outcomes

The APOLLO and LUNAR trials (n=776) compared 15(S)-Latanoprostene Bunod 0.024% to timolol 0.5%:

Table 2: Mean Diurnal IOP Reduction at 3 Months

TimepointLBN 0.024% (mmHg)Timolol 0.5% (mmHg)p-value
8 AM-7.1 ± 2.1-5.2 ± 2.3<0.001
10 AM-8.7 ± 2.4-6.1 ± 2.5<0.001
4 PM-7.9 ± 2.6-5.8 ± 2.4<0.001

Pooled analysis showed 34.9% of LBN patients achieved ≥25% IOP reduction vs. 19.5% with timolol (p = 0.001) .

Dose-Response Relationship

A 28-day dose-ranging study (n=413) revealed:

  • 0.024% concentration: -8.2 mmHg mean diurnal IOP vs. -7.7 mmHg for latanoprost 0.005% (p = 0.005) .

  • Plateau effect observed between 0.024% and 0.040%, establishing 0.024% as the optimal clinical dose .

Comparative Effectiveness

Versus Latanoprost

Meta-analysis of 9 studies (n=2,389) demonstrated:

  • 0.9-1.4 mmHg greater IOP reduction with LBN at 3 months (95% CI 0.5-1.8; p < 0.01) .

  • 27% higher likelihood of achieving target IOP ≤18 mmHg (RR 1.27; 95% CI 1.12-1.44) .

Versus Timolol

LBN showed superior 24-hour IOP control:

  • 18% lower IOP fluctuation index (0.43 vs. 0.52; p = 0.003) .

  • 41% reduction in nocturnal IOP spikes ≥25 mmHg (p = 0.007) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator